N-(3-acetamidophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Physicochemical property prediction Drug-likeness Lead prioritization

CAS 946381-25-5 is a fully synthetic, small-molecule hybrid that fuses an indole nucleus, a 1,3,4-oxadiazole ring, and a 3-acetamidophenyl-acetamide side chain (C₂₂H₂₁N₅O₃; MW 403.4 g/mol). The compound is catalogued as a research-grade screening agent, not as an approved pharmaceutical.

Molecular Formula C22H21N5O3
Molecular Weight 403.4 g/mol
CAS No. 946381-25-5
Cat. No. B3313620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS946381-25-5
Molecular FormulaC22H21N5O3
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C
InChIInChI=1S/C22H21N5O3/c1-3-21-25-26-22(30-21)19-11-15-7-4-5-10-18(15)27(19)13-20(29)24-17-9-6-8-16(12-17)23-14(2)28/h4-12H,3,13H2,1-2H3,(H,23,28)(H,24,29)
InChIKeyOTIHWNMLWIXMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946381-25-5 – N-(3-acetamidophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: Core Identity and Procurement Baseline


CAS 946381-25-5 is a fully synthetic, small-molecule hybrid that fuses an indole nucleus, a 1,3,4-oxadiazole ring, and a 3-acetamidophenyl-acetamide side chain (C₂₂H₂₁N₅O₃; MW 403.4 g/mol) [1]. The compound is catalogued as a research-grade screening agent, not as an approved pharmaceutical [1]. Its structure belongs to the well-precedented indolyl-oxadiazole acetamide scaffold class, which has been explored for anticonvulsant, anticancer, and anti-inflammatory properties [2]. No regulatory or clinical designation (e.g., FDA/EMA) is assigned to this specific molecule.

Why Generic Substitution of 946381-25-5 with In-Class Analogs Is Not Supported by Published Evidence


The 946381-25-5 chemotype occupies a narrow region of the indole-oxadiazole space defined by an N-(3-acetamidophenyl) substituent at the acetamide terminus and a 5-ethyl group on the oxadiazole ring. Published activity data exist only for closely related, yet structurally distinct, analogs (e.g., N-alkyl/benzyl or para-substituted phenyl variants), and these data themselves remain sparse, lacking direct head-to-head comparisons [1]. The specific hydrogen-bond donor/acceptor pattern conferred by the 3-acetamidophenyl moiety—two sequential amide NH donors and a carbonyl acceptor—cannot be assumed to replicate the pharmacological profile of its N,N-diethyl, N-isopropyl, N-benzyl, N-(4-methoxyphenyl), or N-(4-ethoxyphenyl) counterparts [1]. Pharmacological outcomes for this scaffold class are highly sensitive to terminal amide substitution [2]; consequently, interpolation of potency, selectivity, or ADME behavior across these analogs is scientifically unjustified. Any procurement strategy that treats these compounds as interchangeable risks selecting a candidate with uncharacterized—and potentially divergent—biological performance.

Quantitative Differentiation of 946381-25-5 vs. Five Closest Structural Analogs: Available Evidence and Critical Gaps


Computed Physicochemical Profile: 946381-25-5 vs. N,N-Diethyl Analog (CAS 946381-33-5)

946381-25-5 exhibits a computed XLogP3 value of 2.5, which is lower than the estimated XLogP3 of its N,N-diethyl analog (CAS 946381-33-5; predicted ~3.2 based on fragment addition), indicating enhanced aqueous solubility for the 3-acetamidophenyl variant [1]. The topological polar surface area (TPSA) of 946381-25-5 is 102 Ų, compared to approximately 71 Ų for the N,N-diethyl analog, reflecting the additional acetamide polar groups [1]. Hydrogen bond donor count is 2 for 946381-25-5 vs. 0 for the N,N-diethyl analog, a difference known to influence oral bioavailability and blood–brain barrier penetration [1].

Physicochemical property prediction Drug-likeness Lead prioritization

Hydrogen Bond Acceptor Capacity: 946381-25-5 vs. N-Benzyl Analog (No CAS, in-house compound 5c from literature)

The target compound possesses 5 hydrogen bond acceptor atoms (3 carbonyl oxygens, 2 oxadiazole nitrogens), versus 4 HBA for the N-benzyl analog (N-benzyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide) [1]. The additional carbonyl acceptor from the 3-acetamido group provides an extra interaction point that can strengthen binding to targets requiring a specific acceptor geometry [2].

Molecular recognition Target engagement Selectivity profiling

Rotatable Bond Count and Conformational Flexibility: 946381-25-5 vs. N-Isopropyl Analog (CAS 946256-87-7)

946381-25-5 has 6 rotatable bonds, versus 5 for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide (CAS 946256-87-7) [1]. The extra rotatable bond originates from the acetamido linkage, which can adopt multiple orientations and potentially engage in intramolecular hydrogen bonding, influencing the compound’s entropic penalty upon target binding.

Conformational entropy Binding kinetics Selectivity screening

Meta-Substituted Acetamidophenyl as a Unique Pharmacophoric Handle: Class-Level Anticonvulsant SAR Context

The 2009 Rajak et al. study on indolyl-oxadiazole hybrids demonstrated that terminal phenylacetamide substitution dramatically modulates anticonvulsant activity in MES and scPTZ models, with some compounds achieving 50–90% seizure protection [1]. While no analog with a 3-acetamidophenyl group was specifically tested in that study, the meta-acetamido pattern introduces a unique donor–acceptor motif absent in the tested set (which included unsubstituted phenyl, 4-methoxyphenyl, and 4-ethoxyphenyl variants). This points to 946381-25-5 as a deliberate probe for exploring meta-oriented hydrogen-bonding interactions in anticonvulsant target engagement.

Structure-activity relationship Anticonvulsant screening Pharmacophore modeling

Computed Molecular Complexity as a Surrogate for Scaffold Novelty vs. N-(4-Methoxyphenyl) Analog

946381-25-5 has a computed complexity score of 618, compared to an estimated complexity of 572 for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide [1]. Higher complexity in the 3-acetamidophenyl derivative arises from the additional acetamide branching, which increases the number of heteroatoms and functional group permutations.

Molecular complexity Scaffold diversity Chemical space exploration

Transparency Notice: Absence of Direct Head-to-Head Pharmacological Comparison Data

As of the literature and database cut-off date, no published study reports a direct, head-to-head pharmacological comparison of 946381-25-5 against any of its five closest structural analogs under identical assay conditions. None of the comparators (N,N-diethyl CAS 946381-33-5, N-isopropyl CAS 946256-87-7, N-benzyl, N-(4-methoxyphenyl), or N-(4-ethoxyphenyl) analogs) have reported quantitative IC₅₀, EC₅₀, or Kᵢ values for a shared target [1][2]. All physicochemical comparisons in this guide are computed or inferred, and the anticonvulsant class-level inference derives from a structurally related but non-identical compound series [2]. Users must interpret the differentiation evidence accordingly and prioritize in-house profiling for any procurement decision.

Data gaps Experimental validation required Procurement caveat

Fit-for-Purpose Application Scenarios for 946381-25-5 Based on Established Evidence


Pharmacophore Expansion in Anticonvulsant Drug Discovery

Given the class-level anticonvulsant SAR established by Rajak et al. (2009) for indolyl-oxadiazole hybrids [1], 946381-25-5 serves as a logical extension of the pharmacophore map into the meta-acetamidophenyl substituent space. Procurement is indicated for academic or industrial medicinal chemistry groups seeking to systematically probe the influence of a dual-amide donor–acceptor motif on seizure protection efficacy in MES and scPTZ models.

Selectivity Profiling via Differential Hydrogen-Bonding Capacity

The 2 additional hydrogen bond donors and 1 extra acceptor relative to the N,N-diethyl analog [2] position 946381-25-5 as a tool compound for investigating polar interactions in target binding sites. Researchers studying enzymes or receptors with conserved hydrogen-bond networks (e.g., kinases, proteases, GPCRs) can use this compound alongside the simpler diethyl analog to deconvolute the contribution of specific hydrogen bonds to binding affinity and selectivity.

Physicochemical Property Benchmarking in Lead Optimization

With a computed XLogP3 of 2.5 and TPSA of 102 Ų [2], 946381-25-5 lies within favorable oral drug-likeness space (Lipinski and Veber compliance). It can be used as a benchmark compound for optimizing solubility–permeability balance in indole-oxadiazole lead series, particularly against more lipophilic analogs such as the N,N-diethyl variant (predicted XLogP3 ~3.2).

Chemical Probe for Conformational Entropy Studies

The 6 rotatable bonds of 946381-25-5 [2] compared to 5 for the N-isopropyl analog provide a test pair for assessing the entropic cost of binding. Biophysical groups employing ITC, SPR, or NMR can use this matched pair to quantify the thermodynamic signature of terminal amide flexibility in target engagement, informing future rigidification strategies.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.